molecular formula C28H42NNaO5 B12666946 Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate CAS No. 83249-61-0

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate

Cat. No.: B12666946
CAS No.: 83249-61-0
M. Wt: 495.6 g/mol
InChI Key: PHDOFDUDTZUIMM-RRABGKBLSA-M
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Description

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate: is a chemical compound with the molecular formula C26H41NO5Na. It is a sodium salt derivative of phthalic acid and is known for its unique structural properties, which include a long aliphatic chain and a phthalate ester group. This compound is used in various industrial and research applications due to its surfactant properties and its ability to interact with biological membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate typically involves the esterification of phthalic anhydride with 2-aminoethanol, followed by the reaction with oleic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating to facilitate the esterification process. The final step involves neutralizing the product with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate involves its ability to interact with lipid bilayers and proteins. The long aliphatic chain allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. The phthalate ester group can also interact with proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Uniqueness: Sodium 2-((1-oxooctadec-9-enyl)amino)ethyl phthalate is unique due to its combination of a long aliphatic chain and a phthalate ester group, which provides distinct surfactant properties and the ability to interact with both lipid membranes and proteins. This dual functionality makes it particularly valuable in applications requiring both surfactant and biological interaction properties .

Properties

CAS No.

83249-61-0

Molecular Formula

C28H42NNaO5

Molecular Weight

495.6 g/mol

IUPAC Name

sodium;2-[2-[[(E)-octadec-9-enoyl]amino]ethoxycarbonyl]benzoate

InChI

InChI=1S/C28H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26(30)29-22-23-34-28(33)25-20-18-17-19-24(25)27(31)32;/h9-10,17-20H,2-8,11-16,21-23H2,1H3,(H,29,30)(H,31,32);/q;+1/p-1/b10-9+;

InChI Key

PHDOFDUDTZUIMM-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]

Origin of Product

United States

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